Candesartan-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CV-11974 D4, également connu sous le nom de Candesartan D4, est une version deutériée du Candesartan. C'est un antagoniste des récepteurs de l'angiotensine II, principalement utilisé dans la recherche scientifique. Ce composé est important dans l'étude des maladies cardiovasculaires, en particulier l'hypertension, en raison de sa capacité à bloquer les effets de l'angiotensine II, un puissant vasoconstricteur .

Mécanisme D'action

Target of Action

Candesartan-d4, also known as Candesartan, primarily targets the angiotensin II receptor type 1 (AT1) in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Mode of Action

this compound acts as an angiotensin receptor blocker (ARB). It competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This action results in the relaxation and widening of blood vessels, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By blocking the AT1 receptor, this compound inhibits the action of angiotensin II, a key player in the RAAS . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately resulting in lowered blood pressure . Additionally, there is emerging evidence for the involvement of the renin-angiotensin system (RAS) in Alzheimer’s disease pathogenesis .

Pharmacokinetics

this compound is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound contribute to its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, this compound has been found to reduce palmitic acid-induced intracellular Ca2+ overload and lipid accumulation, which alleviates insulin resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can interact with this compound and potentially increase the risk of side effects . Furthermore, conditions such as kidney or liver problems can affect the dosage and effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

Candesartan D4, like its parent compound Candesartan, interacts with the angiotensin II type 1 receptor . This interaction blocks the effects of angiotensin II, a peptide hormone that can increase blood pressure . Candesartan D4 may also interact with other biomolecules, such as enzymes and proteins involved in intracellular calcium regulation .

Cellular Effects

Candesartan D4 has been shown to have significant effects on cellular processes. For instance, it can reduce intracellular calcium overload and lipid accumulation . This can influence cell function by promoting insulin-stimulated AKT membrane localization and increasing the phosphorylation of AKT and its downstream substrates .

Molecular Mechanism

The molecular mechanism of action of Candesartan D4 involves binding to the angiotensin II type 1 receptor, thereby blocking the effects of angiotensin II . This can lead to changes in gene expression and enzyme activity, which can ultimately affect cellular function .

Temporal Effects in Laboratory Settings

Studies on Candesartan have shown that it can decrease insulin resistance, hepatic steatosis, dyslipidemia, and tissue inflammation over time .

Dosage Effects in Animal Models

The effects of Candesartan D4 at different dosages in animal models have not been extensively studied. Studies on Candesartan have shown neuroprotective effects in rodent models of Alzheimer’s disease .

Metabolic Pathways

Candesartan is known to interact with enzymes involved in the renin-angiotensin system .

Transport and Distribution

Candesartan is known to be distributed throughout the body after oral administration .

Subcellular Localization

Candesartan is known to interact with receptors located on the cell membrane .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de CV-11974 D4 implique l'incorporation de deutérium dans la molécule de CandesartanLes conditions de réaction incluent souvent l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium à des positions spécifiques de la molécule .

Méthodes de production industrielle

La production industrielle de CV-11974 D4 suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L'utilisation de technologies et d'équipements avancés est cruciale pour atteindre le rendement et la qualité souhaités .

Analyse Des Réactions Chimiques

Types de réactions

CV-11974 D4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : L'opposé de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

CV-11974 D4 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier le comportement des composés deutérés.

Biologie : Employé dans des études examinant le rôle de l'angiotensine II dans divers processus biologiques.

Médecine : Utilisé dans des études précliniques pour évaluer l'efficacité et la sécurité des antagonistes des récepteurs de l'angiotensine II.

Industrie : Appliqué dans le développement de nouveaux médicaments ciblant les maladies cardiovasculaires .

Mécanisme d'action

CV-11974 D4 exerce ses effets en bloquant le récepteur de l'angiotensine II de type 1. Cette inhibition empêche la liaison de l'angiotensine II, réduisant ainsi la vasoconstriction et la tension artérielle. Les cibles moléculaires comprennent le récepteur de l'angiotensine II de type 1, et les voies impliquées sont principalement liées au système rénine-angiotensine-aldostérone .

Applications De Recherche Scientifique

CV-11974 D4 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

Biology: Employed in studies investigating the role of angiotensin II in various biological processes.

Medicine: Used in preclinical studies to evaluate the efficacy and safety of angiotensin II receptor antagonists.

Industry: Applied in the development of new pharmaceuticals targeting cardiovascular diseases .

Comparaison Avec Des Composés Similaires

Composés similaires

Losartan : Un autre antagoniste des récepteurs de l'angiotensine II avec un mécanisme d'action similaire.

Valsartan : Similaire à CV-11974 D4 mais diffère par sa structure chimique et ses propriétés pharmacocinétiques.

Irbesartan : Un autre antagoniste des récepteurs de l'angiotensine II avec des caractéristiques de liaison uniques

Unicité

CV-11974 D4 est unique en raison de son marquage au deutérium, ce qui offre des avantages distincts dans les applications de recherche. La présence d'atomes de deutérium peut améliorer la stabilité et le profil métabolique du composé, ce qui en fait un outil précieux dans les études pharmacocinétiques et pharmacodynamiques .

Propriétés

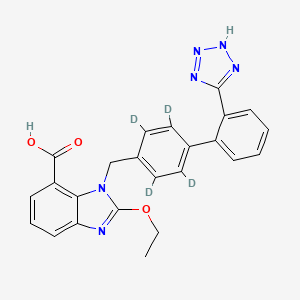

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Candesartan D4 and how is it used in research?

A: Candesartan D4 (C23H18D4N6O3) is a deuterated form of Candesartan, a medication used to treat high blood pressure and heart failure. It serves as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Candesartan in biological samples [, , ].

Q2: Why is Candesartan D4 preferred as an internal standard over Candesartan?

A: Candesartan D4 shares nearly identical chemical properties with Candesartan, including extraction and ionization behavior, but exhibits a distinct mass-to-charge ratio due to the presence of four deuterium atoms. This allows researchers to differentiate it from Candesartan during mass spectrometry analysis, enabling accurate quantification even in complex matrices like plasma [, , ].

Q3: Can you explain the analytical method typically used to quantify Candesartan in biological samples using Candesartan D4?

A: Researchers often employ LC-MS/MS for simultaneous quantification of Candesartan and Candesartan D4 [, , ]. The method generally involves:

Q4: What are the advantages of using LC-MS/MS for Candesartan quantification?

A: LC-MS/MS offers several benefits including high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. This makes it ideal for analyzing Candesartan in complex biological samples [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)